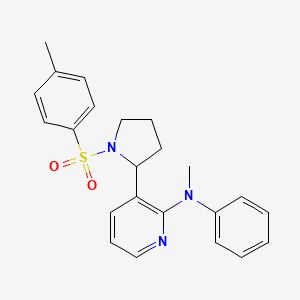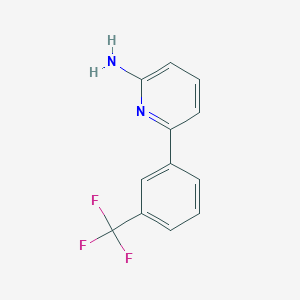
6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(3-(Trifluormethyl)phenyl)pyridin-2-amin erfolgt typischerweise über die Suzuki–Miyaura-Kupplungsreaktion. Diese Reaktion ist eine weit verbreitete Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und beinhaltet die Kupplung eines Arylhalogenids mit einer Organoborverbindung in Gegenwart eines Palladiumkatalysators . Die Reaktionsbedingungen sind im Allgemeinen mild und tolerieren eine Vielzahl von funktionellen Gruppen, was sie zu einer vielseitigen Methode zur Synthese komplexer organischer Moleküle macht.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 6-(3-(Trifluormethyl)phenyl)pyridin-2-amin große Suzuki–Miyaura-Kupplungsreaktionen umfassen. Das Verfahren würde auf Ausbeute und Effizienz optimiert werden, wobei häufig Durchflussreaktoren verwendet werden, um konstante Reaktionsbedingungen und einen hohen Durchsatz zu gewährleisten. Die Wahl der Lösungsmittel, Katalysatoren und Reaktionsparameter würde sorgfältig gesteuert werden, um die Produktion der gewünschten Verbindung zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
6-(3-(Trifluormethyl)phenyl)pyridin-2-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Nucleophile (z. B. Amine, Thiole) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation N-Oxide ergeben, während Reduktion verschiedene Amin-Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
6-(3-(Trifluormethyl)phenyl)pyridin-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird als potenzieller pharmazeutischer Zwischenprodukt für die Entwicklung neuer Medikamente untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(3-(Trifluormethyl)phenyl)pyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen kann. Im Inneren der Zelle kann die Verbindung mit verschiedenen Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und so zu den gewünschten biologischen Effekten führen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(Trifluormethyl)pyridin-2-ol
- 6-(Trifluormethyl)-2-pyridinamin
- 3-Chlor-5-(trifluormethyl)pyridin-2-amin
Einzigartigkeit
6-(3-(Trifluormethyl)phenyl)pyridin-2-amin ist aufgrund des Vorhandenseins sowohl einer Trifluormethylgruppe als auch eines Pyridinrings einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Die Trifluormethylgruppe erhöht die Stabilität und Lipophilie der Verbindung, während der Pyridinring eine vielseitige Plattform für weitere chemische Modifikationen bietet .
Eigenschaften
CAS-Nummer |
1159819-59-6 |
|---|---|
Molekularformel |
C12H9F3N2 |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
6-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(16)17-10/h1-7H,(H2,16,17) |
InChI-Schlüssel |
LMWLCIVNWAOBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



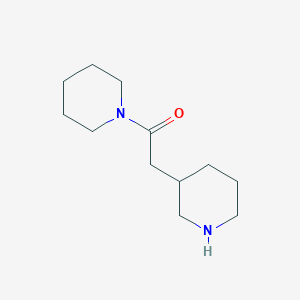
![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)
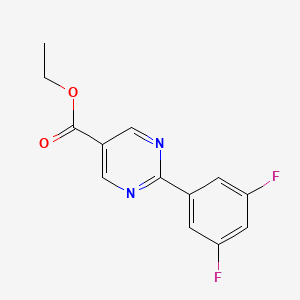

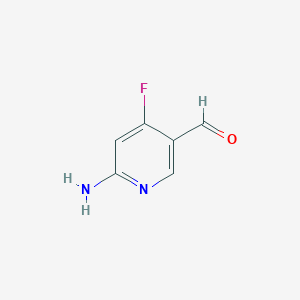
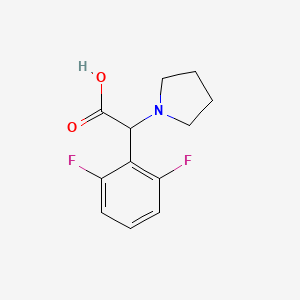
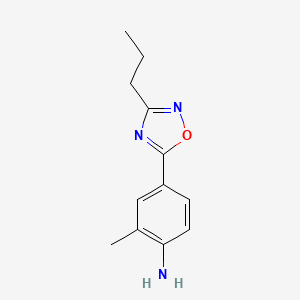

![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)



